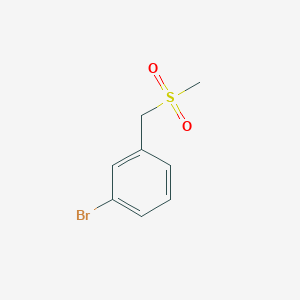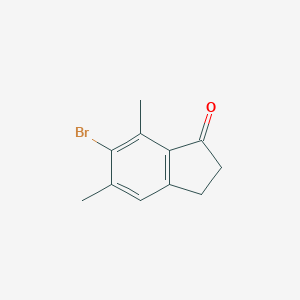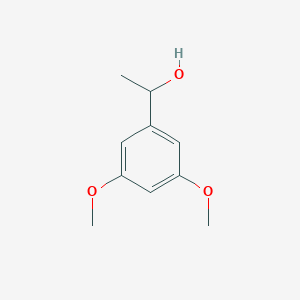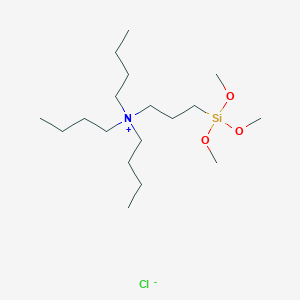
3-Bromobenzylmethylsulfone
Übersicht
Beschreibung
3-Bromobenzylmethylsulfone is an organic compound with the molecular formula C8H9BrO2S and a molecular weight of 249.13 . It is a compound that contains a sulfone functional group .
Molecular Structure Analysis
The molecular structure of 3-Bromobenzylmethylsulfone consists of a benzene ring substituted with a bromine atom and a methylsulfonyl group . The InChI code for this compound is 1S/C8H9BrO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Aromatic Polysulfones
“3-Bromobenzylmethylsulfone” can be used in the synthesis of aromatic polysulfones . Aromatic polysulfones are a class of condensation heterochain polymers containing sulfonic groups (‒SO2–) in the main chain . They are high-performance polymers developed for application in conditions of high operating temperatures (over 160°C), high mechanical loading, aggressive chemical media, and high-energy radiation .
Material Science
In the field of material science, “3-Bromobenzylmethylsulfone” can be used in the production of high-performance polymers . These polymers are irreplaceable in machine engineering, electronics, aviation, robotics, medicine, and other high-technology areas .
Organic Chemistry
“3-Bromobenzylmethylsulfone” can be used in organic chemistry for the synthesis of a wide range of currently known monomers, initiators, catalysts, cross-linking agents, and other additives .
Chemical Synthesis
In the field of chemical synthesis, “3-Bromobenzylmethylsulfone” can be used as a reagent . It has a CAS Number of 153435-84-8 and a linear formula of C8H9BrO2S .
Photochemical Benzylic Bromination
“3-Bromobenzylmethylsulfone” can be used in photochemical benzylic bromination . This process involves the use of BrCCl3, a rarely used benzylic brominating reagent with complementary reactivity to other reagents .
Continuous Flow Chemistry
In continuous flow chemistry, “3-Bromobenzylmethylsulfone” can be used due to its compatibility with electron-rich aromatic substrates .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-(methylsulfonylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNDSIUAAUCZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375760 | |
| Record name | 1-Bromo-3-[(methanesulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzylmethylsulfone | |
CAS RN |
153435-84-8 | |
| Record name | 1-Bromo-3-[(methanesulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)




